4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClINO. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
The synthesis of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-iodophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodophenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results. Additionally, it is employed in the synthesis of other chemical compounds and in the study of various biochemical pathways .
Mechanism of Action
The mechanism of action of 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride
These compounds share similar chemical structures but differ in their halogen substituents, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQVWOGACBXJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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